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Compound of Interest

Compound Name:
2-Methoxy-3-

(trifluoromethyl)aniline

Cat. No.: B1357691 Get Quote

Despite a comprehensive search of available scientific databases and chemical supplier

information, detailed experimental spectroscopic data (NMR, IR, MS) for 2-Methoxy-3-
(trifluoromethyl)aniline (CAS Number: 634187-08-9) is not publicly available at this time.

While information regarding its chemical structure, molecular weight, and safety protocols is

accessible, experimentally derived spectra necessary for a full technical guide are not present

in the public domain.

This guide will, therefore, address the available information and provide a framework for the

type of data that would be expected, alongside information for a closely related and more

thoroughly characterized isomer, 2-Methoxy-5-(trifluoromethyl)aniline. This comparative

approach can offer valuable insights for researchers working with similar chemical structures.

Physicochemical Properties
While experimental spectroscopic data is unavailable, basic physicochemical properties for 2-
Methoxy-3-(trifluoromethyl)aniline have been reported by various chemical suppliers.
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Property Value Source

CAS Number 634187-08-9 ChemScene, Sigma-Aldrich

Molecular Formula C₈H₈F₃NO ChemScene, Sigma-Aldrich

Molecular Weight 191.15 g/mol ChemScene, Sigma-Aldrich

Purity ≥96% ChemScene

Predicted Spectroscopic Data
In the absence of experimental data, computational predictions can offer an estimation of the

expected mass spectrometry results.

Table 2: Predicted Mass Spectrometry Data for 2-Methoxy-3-(trifluoromethyl)aniline

Adduct Predicted m/z

[M+H]⁺ 192.06308

[M+Na]⁺ 214.04502

[M-H]⁻ 190.04852

[M]⁺ 191.05525

Note: This data is computationally predicted and has not been experimentally verified.

Experimental Protocols: A General Framework
Standard methodologies would be employed to acquire the spectroscopic data for 2-Methoxy-
3-(trifluoromethyl)aniline. The following are generalized protocols that would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts

would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal
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standard. Expected signals would include aromatic protons, a methoxy singlet, and an amine

proton signal.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to identify the chemical

shifts of the carbon atoms in the molecule.

¹⁹F NMR: Given the trifluoromethyl group, a ¹⁹F NMR experiment would be crucial for

characterizing the fluorine environments.

Infrared (IR) Spectroscopy
An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid

dispersion in a KBr pellet. Key vibrational bands would be expected for the N-H stretches of the

amine, C-H stretches of the aromatic ring and methoxy group, C=C stretches of the aromatic

ring, and strong C-F stretches characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)
Mass spectral analysis would likely be performed using techniques such as Electron Ionization

(EI) or Electrospray Ionization (ESI).

EI-MS: This would provide information on the molecular ion peak (M⁺) and characteristic

fragmentation patterns.

ESI-MS: This soft ionization technique would be used to observe the protonated molecule

([M+H]⁺). High-resolution mass spectrometry (HRMS) would be employed to confirm the

elemental composition.

Logical Workflow for Spectroscopic Analysis
The process of characterizing a chemical compound like 2-Methoxy-3-
(trifluoromethyl)aniline follows a logical progression of spectroscopic techniques to elucidate

and confirm its structure.
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Compound Synthesis
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Structure Elucidation & Confirmation
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- ¹H NMR: Proton Environment
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- ¹⁹F NMR: Fluorine Environment

Data Interpretation and Correlation

Final Structure Confirmation
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.
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Data for the Isomer: 2-Methoxy-5-
(trifluoromethyl)aniline
In contrast to the title compound, substantial spectroscopic data is available for the isomer 2-

Methoxy-5-(trifluoromethyl)aniline (CAS Number: 349-65-5). Researchers may find this data

useful for comparative purposes. This information is readily accessible through public

databases such as PubChem.

Conclusion
While a comprehensive technical guide on the spectroscopic data of 2-Methoxy-3-
(trifluoromethyl)aniline cannot be completed at this time due to the lack of publicly available

experimental data, this document provides a framework of the expected analytical approach

and highlights the type of information that is crucial for the full characterization of this

compound. The provided workflow and general experimental protocols serve as a guide for

researchers who may be in a position to synthesize and analyze this molecule. The lack of data

also suggests an opportunity for further research to fully characterize this and other less-

studied chemical entities.

To cite this document: BenchChem. [Spectroscopic Data for 2-Methoxy-3-
(trifluoromethyl)aniline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1357691#spectroscopic-data-nmr-ir-ms-for-2-
methoxy-3-trifluoromethyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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